molecular formula C17H20N2O2S2 B2436725 2-(butylthio)-3-(4-methoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one CAS No. 850915-68-3

2-(butylthio)-3-(4-methoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one

Cat. No.: B2436725
CAS No.: 850915-68-3
M. Wt: 348.48
InChI Key: KPBKFFJIOSXSDG-UHFFFAOYSA-N
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Description

2-(butylthio)-3-(4-methoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one is a synthetic organic compound belonging to the class of thienopyrimidines This compound is characterized by its unique structure, which includes a thieno[3,2-d]pyrimidine core, a butylthio group, and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(butylthio)-3-(4-methoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Thieno[3,2-d]pyrimidine Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions. For example, starting from a thiophene derivative, the core can be constructed through a series of condensation reactions.

    Introduction of the Butylthio Group: The butylthio group can be introduced via nucleophilic substitution reactions, where a suitable butylthiol reagent reacts with a halogenated intermediate.

    Attachment of the Methoxyphenyl Group: This step may involve a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction, to attach the methoxyphenyl group to the thieno[3,2-d]pyrimidine core.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom of the butylthio group, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group in the pyrimidinone ring, potentially converting it to a hydroxyl group.

    Substitution: The aromatic methoxyphenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Hydroxy derivatives.

    Substitution: Halogenated or nitrated derivatives of the methoxyphenyl group.

Scientific Research Applications

Chemistry

In chemistry, 2-(butylthio)-3-(4-methoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, derivatives of this compound could be explored for their therapeutic potential. The thienopyrimidine core is a known pharmacophore in several drug classes, suggesting that this compound could be modified to enhance its biological activity and selectivity.

Industry

In industrial applications, this compound could be used in the development of new materials with specific properties, such as electronic or optical materials, due to its unique electronic structure.

Mechanism of Action

The mechanism of action of 2-(butylthio)-3-(4-methoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The butylthio and methoxyphenyl groups could enhance binding affinity and specificity to molecular targets, influencing pathways involved in disease processes.

Comparison with Similar Compounds

Similar Compounds

    2-(butylthio)-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one: Lacks the methoxy group, which may affect its reactivity and biological activity.

    2-(methylthio)-3-(4-methoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one: Has a shorter alkyl chain, potentially influencing its solubility and interaction with biological targets.

    2-(butylthio)-3-(4-chlorophenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one: Contains a chlorine atom instead of a methoxy group, which could alter its electronic properties and reactivity.

Uniqueness

The presence of both the butylthio and methoxyphenyl groups in 2-(butylthio)-3-(4-methoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one makes it unique

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

2-butylsulfanyl-3-(4-methoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O2S2/c1-3-4-10-23-17-18-14-9-11-22-15(14)16(20)19(17)12-5-7-13(21-2)8-6-12/h5-8H,3-4,9-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPBKFFJIOSXSDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCSC1=NC2=C(C(=O)N1C3=CC=C(C=C3)OC)SCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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